4-[3-[9-(2-methoxyphenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]propyl]morpholine
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Overview
Description
4-[3-[9-(2-methoxyphenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]propyl]morpholine is a complex organic compound characterized by its unique polycyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple nitrogen atoms and a methoxyphenyl group contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[9-(2-methoxyphenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]propyl]morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the core polycyclic structure, followed by the introduction of the methoxyphenyl group and the morpholine moiety. Key steps may include:
Cyclization Reactions: Formation of the polycyclic core through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of the methoxyphenyl group via electrophilic aromatic substitution or other suitable methods.
Morpholine Attachment: Coupling of the morpholine group to the polycyclic structure using nucleophilic substitution or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[3-[9-(2-methoxyphenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]propyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace certain groups with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
4-[3-[9-(2-methoxyphenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]propyl]morpholine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its polycyclic nature and functional groups can be exploited in the design of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 4-[3-[9-(2-methoxyphenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]propyl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-12-spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-14,1’-cyclobutane]one
- N-[(9E)-8,10,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide
Uniqueness
4-[3-[9-(2-methoxyphenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]propyl]morpholine stands out due to its specific combination of a methoxyphenyl group and a morpholine moiety attached to a polycyclic core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C25H31N7O2 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
4-[3-[9-(2-methoxyphenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]propyl]morpholine |
InChI |
InChI=1S/C25H31N7O2/c1-33-22-10-5-2-7-19(22)23-28-24-26-17-30(12-6-11-29-13-15-34-16-14-29)18-31(24)25-27-20-8-3-4-9-21(20)32(23)25/h2-5,7-10,23H,6,11-18H2,1H3,(H,26,28) |
InChI Key |
JKDLLXMVDBXVTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2NC3=NCN(CN3C4=NC5=CC=CC=C5N24)CCCN6CCOCC6 |
Origin of Product |
United States |
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